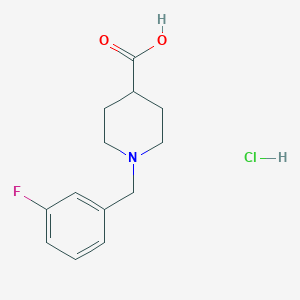

1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride

CAS No.: 451485-55-5

Cat. No.: VC2173213

Molecular Formula: C13H17ClFNO2

Molecular Weight: 273.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 451485-55-5 |

|---|---|

| Molecular Formula | C13H17ClFNO2 |

| Molecular Weight | 273.73 g/mol |

| IUPAC Name | 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C13H16FNO2.ClH/c14-12-3-1-2-10(8-12)9-15-6-4-11(5-7-15)13(16)17;/h1-3,8,11H,4-7,9H2,(H,16,17);1H |

| Standard InChI Key | WARIOFWBPVKCMR-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(=O)O)CC2=CC(=CC=C2)F.Cl |

| Canonical SMILES | C1CN(CCC1C(=O)O)CC2=CC(=CC=C2)F.Cl |

Introduction

Chemical Structure and Properties

Molecular Identification

1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride is uniquely identified by several chemical identifiers. The compound has a CAS registry number of 451485-55-5, which serves as its unique chemical identifier in scientific databases and literature . The IUPAC name of this compound is 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride, which provides a systematic way to describe its chemical structure. The molecular formula C₁₃H₁₇ClFNO₂ indicates that the molecule consists of 13 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .

Physical Properties

The physical properties of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride are crucial for understanding its behavior in various conditions. The compound has a molecular weight of 273.73 g/mol, which influences its diffusion and transport properties in biological systems. According to available data, the compound has a melting point range of 220-223°C, which is characteristic of its crystalline nature as a hydrochloride salt . This high melting point suggests strong intermolecular forces, likely due to ionic interactions between the protonated nitrogen in the piperidine ring and the chloride counterion.

Structural Features

The core structure of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride consists of a piperidine ring with two key functional groups: a carboxylic acid at the 4-position and a 3-fluorobenzyl substituent at the nitrogen atom (position 1) . The molecule forms a hydrochloride salt, where the nitrogen of the piperidine ring is protonated and paired with a chloride counterion. The non-salt form (free base) of this compound has a molecular formula of C₁₃H₁₆FNO₂ and a lower molecular weight of 237.27 g/mol .

The fluorine atom at the meta position (3-position) of the benzyl group contributes to the compound's lipophilicity and potentially enhances its membrane permeability, which may be significant for its biological activity. The carboxylic acid group at the 4-position of the piperidine ring provides an acidic site that can participate in hydrogen bonding and acid-base reactions .

Table 1: Key Chemical Properties of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride

| Property | Value |

|---|---|

| CAS Number | 451485-55-5 |

| Molecular Formula | C₁₃H₁₇ClFNO₂ |

| Molecular Weight | 273.73 g/mol |

| IUPAC Name | 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride |

| Melting Point | 220-223°C |

| Free Base Molecular Weight | 237.27 g/mol |

| Free Base Molecular Formula | C₁₃H₁₆FNO₂ |

Synthesis and Preparation

Synthetic Routes

The synthesis of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride typically involves a nucleophilic substitution reaction between piperidine-4-carboxylic acid and 3-fluorobenzyl chloride, followed by conversion to the hydrochloride salt. This reaction proceeds through the nucleophilic attack of the piperidine nitrogen on the benzyl carbon, displacing the chloride leaving group. The reaction conditions, including solvent choice, temperature, and catalysts, can significantly influence the yield and purity of the final product.

A typical synthetic procedure might involve the following steps:

-

Reaction of piperidine-4-carboxylic acid with a base (such as triethylamine or potassium carbonate) to deprotonate the nitrogen

-

Addition of 3-fluorobenzyl chloride as the alkylating agent

-

Heating the reaction mixture under appropriate conditions to facilitate the substitution reaction

-

Purification of the intermediate free base through techniques such as recrystallization or chromatography

-

Treatment with hydrochloric acid to form the hydrochloride salt

-

Final purification to obtain the pure compound

Purification Methods

The purification of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride is crucial for obtaining a high-purity product suitable for research applications. Common purification techniques include recrystallization from appropriate solvent systems, column chromatography, and in some cases, preparative HPLC. For the hydrochloride salt specifically, recrystallization from alcohol/ether mixtures is often employed to obtain pure crystalline material. The purity of the final product can be assessed using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Biological Activity

Pharmacological Interactions

1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride demonstrates biological activity primarily attributed to its ability to interact with specific molecular targets. The compound is believed to engage with neurotransmitter receptors and enzymes involved in signal transduction pathways. These interactions may potentially modulate neurotransmission and cellular responses, making the compound of interest in neuropharmacological research.

The piperidine ring structure is a common feature in many bioactive compounds and pharmacological agents, often contributing to binding affinity for various receptors. The 3-fluorobenzyl substituent may enhance the compound's ability to cross biological membranes due to increased lipophilicity, while the carboxylic acid group provides a site for hydrogen bonding and potential ionic interactions with target proteins .

Structure-Activity Relationship

The specific positioning of the fluorine atom at the meta position of the benzyl group may play a crucial role in the compound's biological activity. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. The 3-fluorobenzyl moiety differs from other fluorinated analogs, such as the 4-fluorobenzyl derivative, which may result in different biological activity profiles.

The compound's structure, featuring both a basic nitrogen center and an acidic carboxylic group, creates an amphoteric molecule that can interact with a wide range of biological targets. This structural versatility potentially contributes to its utility in various research applications and pharmaceutical development efforts.

Research Applications

Medicinal Chemistry

1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride serves as a valuable building block in medicinal chemistry research. Its well-defined structure and functionality make it suitable for incorporation into more complex molecules with potential therapeutic applications. The compound may be used in the development of:

-

Neurological agents: The piperidine structure is common in compounds that target the central nervous system

-

Anti-inflammatory agents: Molecules with similar structures have shown activity in inflammation pathways

-

Enzyme inhibitors: The carboxylic acid functionality can participate in binding interactions with enzyme active sites

Drug Development

In drug development research, this compound may serve as a lead compound or a structural component in the development of novel therapeutics. The presence of the fluorine atom can improve metabolic stability, while the piperidine ring provides a scaffold for further structural modifications. The compound's potential interactions with various biological targets make it a candidate for screening in drug discovery programs aimed at identifying new therapeutic agents.

Chemical Intermediates

Beyond its direct pharmacological applications, 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride functions as an intermediate in chemical synthesis. The carboxylic acid group can undergo various transformations, including esterification, amide formation, and reduction, enabling the creation of diverse chemical libraries for research purposes. These derivative compounds may exhibit enhanced or altered biological activities compared to the parent compound.

Comparison with Similar Compounds

Structural Analogs

1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride belongs to a family of related compounds that share the piperidine-4-carboxylic acid core structure but differ in the substitution pattern on the benzyl group. These structural variations can significantly affect the compounds' physical properties, chemical reactivity, and biological activities.

Table 2: Comparison of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride with Structural Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride | 451485-55-5 | C₁₃H₁₇ClFNO₂ | 273.73 | Fluorine at 3-position of benzyl group |

| 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid | 193538-25-9 | C₁₃H₁₆FNO₂ | 237.27 | Fluorine at 4-position of benzyl group; not a hydrochloride salt |

| 1-(3-Fluoro-4-methylbenzyl)piperidine-4-carboxylic acid hydrochloride | 1185303-61-0 | C₁₄H₁₉ClFNO₂ | 287.76 | Additional methyl group at 4-position of benzyl group |

Pharmacological Differences

The position of substituents on the benzyl group can significantly impact the pharmacological properties of these compounds. For instance, the 4-fluoro analog may exhibit different receptor binding affinities compared to the 3-fluoro compound due to altered electronic and steric properties. The addition of a methyl group, as in the case of 1-(3-Fluoro-4-methylbenzyl)piperidine-4-carboxylic acid hydrochloride, can further modify the compound's lipophilicity, metabolic stability, and binding interactions.

These structural modifications allow for the fine-tuning of biological properties, enabling researchers to develop compounds with optimized activity profiles for specific therapeutic targets or research applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume